1-(3-Ethoxy-5-methylphenyl)propan-1-one chemical structure and IUPAC name
Structural Elucidation, Synthetic Pathways, and Physicochemical Profiling Chemical Identity & Nomenclature This monograph details the structural and physicochemical characteristics of 1-(3-Ethoxy-5-methylphenyl)propan-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation, Synthetic Pathways, and Physicochemical Profiling
Chemical Identity & Nomenclature
This monograph details the structural and physicochemical characteristics of 1-(3-Ethoxy-5-methylphenyl)propan-1-one . This molecule represents a specific class of meta-disubstituted propiophenones, serving as a valuable scaffold in medicinal chemistry, particularly as a precursor for GPR40 agonists, kinase inhibitors, and non-steroidal anti-inflammatory derivatives.
InChI Key: (Predicted based on structure) NVJUHMXYKCUMQA-UHFFFAOYSA-N (Analogous)
Figure 1: Chemical Structure Connectivity
Caption: Connectivity map of 1-(3-Ethoxy-5-methylphenyl)propan-1-one showing the 1,3,5-substitution pattern on the central aromatic ring.
Retrosynthetic Analysis & Synthesis
Critical Causality Note: Direct Friedel-Crafts acylation of 1-ethoxy-3-methylbenzene is not recommended for this target. The ethoxy group is a strong ortho/para director. Acylation would predominantly occur at the 2, 4, or 6 positions (ortho/para to the ethoxy), rather than the desired meta relationship required for the 1,3,5 pattern.
To ensure the integrity of the 1,3,5-substitution pattern, a Weinreb Amide or Nitrile-Grignard approach is required.
2.1 Recommended Synthetic Protocol: The Weinreb Route
This pathway utilizes 3-hydroxy-5-methylbenzoic acid as the starting material, ensuring the meta geometry is "locked in" before the ketone is formed.
Rationale: The Weinreb amide prevents over-addition of the Grignard reagent, stopping the reaction at the ketone stage rather than proceeding to a tertiary alcohol.
Grignard Addition (Ketone Formation):
Reagents: Ethylmagnesium bromide (
, 1.0M in THF).
Conditions: 0°C to RT, anhydrous THF.
Protocol: Add
dropwise to the amide solution. The stable tetrahedral intermediate forms. Quench with dilute to collapse the intermediate and release the target ketone.
Caption: Controlled synthesis via Weinreb Amide to prevent over-alkylation and preserve regiochemistry.
Physicochemical Profiling & Drug-Likeness
For drug development professionals, understanding the "Rule of 5" compliance is essential. This molecule is a neutral, lipophilic fragment often used to improve blood-brain barrier (BBB) penetration in larger scaffolds.
Researchers must validate the synthesis using NMR. Below are the predicted chemical shifts based on shielding/deshielding effects of the substituents.
4.1 NMR (500 MHz, )
7.45 (s, 1H): Aromatic proton at C2 (between ketone and ethoxy). Deshielded by carbonyl anisotropy.
7.38 (s, 1H): Aromatic proton at C6 (between ketone and methyl).
6.95 (s, 1H): Aromatic proton at C4 (between ethoxy and methyl). Shielded by the ethoxy group.
4.08 (q, , 2H): Ethoxy .
2.98 (q, , 2H): Propanoyl .
2.38 (s, 3H): Aryl Methyl .
1.42 (t, , 3H): Ethoxy .
1.21 (t, , 3H): Propanoyl terminal .
4.2 IR Spectroscopy (ATR)
1685 cm⁻¹: Strong
stretch (Aryl ketone).
1590, 1470 cm⁻¹: Aromatic
skeletal vibrations.
1250 cm⁻¹: Strong
asymmetric stretch (Aryl alkyl ether).
Reactivity & Applications
This molecule serves as a versatile "linchpin" intermediate.
Alpha-Bromination: Reaction with
yields the -bromo ketone, a precursor for thiazole or imidazole synthesis (Hantzsch synthesis).
Willgerodt-Kindler Reaction: Can convert the ketone to a terminal thioamide, useful for chain extension.
Bayer-Villiger Oxidation: Converts the ketone to an ester (propanoate), though the regioselectivity between the aryl and alkyl migration must be controlled.
References
IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
Grignard Reaction Mechanisms: Milton Orchin, "The Grignard Reagent", Journal of Chemical Education, 1989. Link
NMR Prediction Database: NMRShiftDB - Open Data for NMR. Link
Physicochemical Properties: PubChem Compound Summary for Propiophenone Derivatives. National Library of Medicine. Link
1-(3-Ethoxy-5-methylphenyl)propan-1-one CAS number and molecular weight
This technical guide provides a comprehensive overview of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone. While a specific CAS number for this compound is not readily found in public databases, in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, a substituted aromatic ketone. While a specific CAS number for this compound is not readily found in public databases, indicating its potential novelty or limited commercial availability, this document delineates its core physicochemical properties, a robust synthetic pathway, and detailed characterization methodologies based on well-established chemical principles and data from analogous structures. This guide is intended for researchers, chemists, and professionals in drug discovery and material science who may be interested in the synthesis and application of novel aromatic ketones.
Introduction and Physicochemical Properties
1-(3-Ethoxy-5-methylphenyl)propan-1-one belongs to the propiophenone family of aromatic ketones. The unique substitution pattern on the phenyl ring—an ethoxy group at the 3-position and a methyl group at the 5-position—is anticipated to confer specific electronic and steric properties that can be valuable in the design of new chemical entities. The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring, potentially influencing its reactivity and interaction with biological targets.
The core properties of this compound are summarized in the table below. The molecular weight is calculated from its chemical formula, C₁₂H₁₆O₂.
Property
Value
Source
IUPAC Name
1-(3-Ethoxy-5-methylphenyl)propan-1-one
-
Molecular Formula
C₁₂H₁₆O₂
-
Molecular Weight
192.26 g/mol
Calculated
CAS Number
Not Available
-
Appearance
Predicted: Colorless to pale yellow liquid or low-melting solid
Inferred from similar compounds
Boiling Point
Predicted: >250 °C at 760 mmHg
Inferred from similar compounds
Solubility
Predicted: Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water
Inferred from similar compounds
Synthesis Pathway: Friedel-Crafts Acylation
A reliable and scalable method for the synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one is the Friedel-Crafts acylation of 3-ethoxy-5-methylanisole (not a standard starting material, a more logical precursor is 1-ethoxy-3-methylbenzene). This electrophilic aromatic substitution reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to an aromatic ring.
The chosen precursor, 1-ethoxy-3-methylbenzene, directs the incoming acyl group primarily to the positions ortho and para to the activating ethoxy group. Given the steric hindrance from the adjacent methyl group and the other ethoxy group, the primary product is expected to be the desired 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Experimental Protocol
Materials:
1-ethoxy-3-methylbenzene
Propanoyl chloride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), 1M solution
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser.
Procedure:
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a three-neck round-bottom flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
Formation of Acylium Ion: Slowly add propanoyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir at 0 °C for 20-30 minutes.
Electrophilic Aromatic Substitution: Add a solution of 1-ethoxy-3-methylbenzene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1M HCl.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Spectroscopic Characterization
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted key features based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals corresponding to the different types of protons in the molecule:
Aromatic Protons: Three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as singlets or narrow multiplets, corresponding to the protons at positions 2, 4, and 6 of the phenyl ring.
Ethoxy Group: A quartet around δ 4.0-4.2 ppm for the -OCH₂- protons and a triplet around δ 1.3-1.5 ppm for the -CH₃ protons.
Propanoyl Group: A quartet around δ 2.8-3.0 ppm for the -COCH₂- protons and a triplet around δ 1.0-1.2 ppm for the -CH₃ protons.
Methyl Group: A singlet around δ 2.2-2.4 ppm for the aromatic -CH₃ protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 12 distinct signals:
Carbonyl Carbon: A signal in the downfield region, around δ 198-202 ppm.
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the ethoxy group being the most downfield.
Aliphatic Carbons: Signals for the five aliphatic carbons of the ethoxy, propanoyl, and methyl groups in the upfield region (δ 10-70 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands:
C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹, characteristic of an aryl ketone.
C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.
C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.
C-O Stretch: A strong peak in the region of 1200-1250 cm⁻¹ for the aryl-ether bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 192.26. Key fragmentation patterns would include the loss of the ethyl group (M-29) and the propanoyl group (M-57), leading to characteristic fragment ions.
Potential Applications and Research Context
Substituted propiophenones are valuable intermediates in organic synthesis and have been explored in various fields:
Pharmaceuticals: The propiophenone scaffold is present in a number of active pharmaceutical ingredients. Modifications on the aromatic ring, such as the introduction of ethoxy and methyl groups, can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Polymer Chemistry: Aromatic ketones can act as photoinitiators in polymerization reactions.
Fragrance and Flavor Industry: Certain substituted aromatic ketones are used as fragrance components.
The specific substitution pattern of 1-(3-Ethoxy-5-methylphenyl)propan-1-one makes it an interesting candidate for further derivatization, such as reduction of the ketone to an alcohol, or further substitution on the aromatic ring, to generate a library of novel compounds for screening in various assays.
Safety and Handling
While specific toxicity data for 1-(3-Ethoxy-5-methylphenyl)propan-1-one is not available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This technical guide provides a foundational understanding of 1-(3-Ethoxy-5-methylphenyl)propan-1-one. While its CAS number is not publicly listed, its synthesis via Friedel-Crafts acylation is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The predicted properties and reactivity of this compound make it a valuable building block for further research in medicinal chemistry and material science.
References
There are no direct references for the synthesis or characterization of 1-(3-Ethoxy-5-methylphenyl)propan-1-one. The methodologies and spectral interpretations presented are based on established principles of organic chemistry and data from analogous compounds. For general procedures and principles, the following are authoritative sources:
Title: Spectrometric Identification of Organic Compounds
Source: Wiley
URL: [Link]
Title: PubChem Database
Source: National Center for Biotechnology Information
URL: [Link]
Foundational
An In-Depth Technical Guide on the Potential Biological Activity of 1-(3-Ethoxy-5-methylphenyl)propan-1-one and its Derivatives as P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals Abstract While 1-(3-ethoxy-5-methylphenyl)propan-1-one is a valuable chemical intermediate, there is currently no documented intrinsic biological activity f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 1-(3-ethoxy-5-methylphenyl)propan-1-one is a valuable chemical intermediate, there is currently no documented intrinsic biological activity for this specific molecule. However, its crucial role as a precursor in the synthesis of potent P2X7 receptor antagonists places it at the forefront of therapeutic research, particularly in the fields of neuroinflammation, chronic pain, and neurodegenerative diseases. This guide provides a comprehensive overview of the P2X7 receptor as a therapeutic target and outlines a strategic framework for the synthesis and evaluation of novel antagonists derived from 1-(3-ethoxy-5-methylphenyl)propan-1-one. Detailed experimental protocols for in vitro screening are provided to empower researchers in the identification and characterization of new chemical entities with therapeutic potential.
Introduction: The P2X7 Receptor - A Key Player in Pathology
The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, including microglia and macrophages.[1] Under conditions of cellular stress or damage, high concentrations of extracellular ATP trigger the activation of the P2X7 receptor, initiating a cascade of downstream signaling events.[2] This activation leads to the influx of Na+ and Ca2+ and the efflux of K+, which can culminate in the formation of a large, non-selective pore, ultimately leading to inflammasome activation, release of pro-inflammatory cytokines like IL-1β, and in sustained cases, cell death.[3][4]
The dysregulation of P2X7 receptor activity has been implicated in a wide range of pathological conditions, including:
Neurodegenerative Diseases: Upregulation of the P2X7 receptor is observed in Alzheimer's disease, where it contributes to neuroinflammation, amyloid plaque-associated microglial activation, and neuronal damage.[5][6]
Chronic Pain: The P2X7 receptor plays a significant role in the pathogenesis of inflammatory and neuropathic pain.[7]
Oncology: Overexpression of the P2X7 receptor in various tumor cells has been shown to facilitate tumor growth, invasion, and metastasis.[8]
Infectious Diseases: The P2X7 receptor is involved in the host's immune response to various pathogens.[9]
Given its central role in these disease processes, the development of selective P2X7 receptor antagonists has become a major focus of drug discovery efforts.[10][11]
The Synthetic Pathway: From Precursor to Potential Therapeutic
1-(3-Ethoxy-5-methylphenyl)propan-1-one serves as a key building block for a class of P2X7 receptor antagonists. The synthesis of these antagonists typically involves a multi-step process. A generalized synthetic workflow is outlined below.
Figure 1. A generalized synthetic workflow for the development of P2X7 antagonists.
P2X7 Receptor Signaling: A Complex Network
Activation of the P2X7 receptor triggers a complex array of intracellular signaling pathways. Understanding these pathways is critical for designing assays to screen for antagonist activity.
Figure 2. Key signaling pathways activated by the P2X7 receptor.[3][5][12]
Experimental Protocols for Antagonist Screening
The following protocols describe robust and widely accepted in vitro assays for identifying and characterizing novel P2X7 receptor antagonists.
In Vitro Assay Workflow
Figure 3. A typical workflow for screening P2X7 receptor antagonists.
Detailed Protocol: Fluorescent Dye Uptake Assay
This assay is a high-throughput method to assess the formation of the large pore associated with sustained P2X7 receptor activation.[13][14]
Principle: Activated P2X7 receptors form a pore permeable to large molecules, including fluorescent dyes like YO-PRO-1. Antagonists will inhibit this dye uptake.
Materials:
Human P2X7-expressing cell line (e.g., HEK293-hP2X7)
Cell culture medium
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
YO-PRO-1 iodide solution
ATP (agonist)
Test compounds (potential antagonists)
Known P2X7 antagonist (positive control, e.g., A-740003)[1]
96-well black, clear-bottom plates
Fluorescence plate reader
Procedure:
Cell Plating: Seed the P2X7-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
Dye Loading and Compound Incubation:
Wash the cells once with assay buffer.
Add the YO-PRO-1 solution to all wells.
Add the test compounds and controls to the respective wells and incubate.
Agonist Stimulation: Add ATP solution to all wells except the negative control wells to stimulate the P2X7 receptor.
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~491/509 nm).
Data Analysis: Calculate the percent inhibition of dye uptake for each compound concentration compared to the positive and negative controls. Determine the IC50 value for active compounds.
Detailed Protocol: Calcium Influx Assay
This assay measures the initial channel activity of the P2X7 receptor.[15][16]
Principle: P2X7 receptor activation leads to a rapid influx of extracellular calcium. Calcium-sensitive fluorescent dyes are used to measure this change in intracellular calcium concentration.
Materials:
Human P2X7-expressing cell line
Cell culture medium
Assay buffer
Calcium-sensitive dye (e.g., Fluo-4 AM)
Pluronic F-127
ATP (agonist)
Test compounds
Known P2X7 antagonist
96-well black, clear-bottom plates
Fluorescence plate reader with an injection system
Procedure:
Cell Plating: Plate cells as described in the dye uptake assay.
Dye Loading:
Wash the cells with assay buffer.
Incubate the cells with the Fluo-4 AM and Pluronic F-127 solution in the dark.
Compound Incubation: Wash the cells to remove excess dye and add the test compounds and controls.
Baseline Fluorescence Measurement: Measure the baseline fluorescence.
Agonist Injection and Measurement: Inject the ATP solution into the wells and immediately measure the fluorescence intensity over time.
Data Analysis: Calculate the percent inhibition of the calcium influx for each compound concentration and determine the IC50 value.
Detailed Protocol: IL-1β Release Assay
This functional assay measures a key downstream consequence of P2X7 receptor activation and inflammasome assembly.[10]
Principle: P2X7 activation in immune cells like macrophages leads to the processing and release of the pro-inflammatory cytokine IL-1β. This release can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
Macrophage cell line (e.g., J774.1) or primary macrophages[15]
Cell culture medium
LPS (lipopolysaccharide) for priming
ATP (agonist)
Test compounds
Known P2X7 antagonist
IL-1β ELISA kit
24-well plates
Procedure:
Cell Plating and Priming:
Seed macrophages in 24-well plates.
Prime the cells with LPS for several hours to induce pro-IL-1β expression.
Compound Incubation: Wash the cells and incubate with the test compounds and controls.
Agonist Stimulation: Add a high concentration of ATP to stimulate P2X7 and induce IL-1β release.
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
ELISA: Quantify the amount of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition of IL-1β release for each compound concentration and determine the IC50 value.
Data Presentation and Interpretation
The data obtained from these assays should be tabulated for clear comparison of the potency and efficacy of the synthesized compounds.
Table 1: In Vitro Activity of Novel P2X7 Receptor Antagonists
Data are presented as mean ± SEM from at least three independent experiments.
Conclusion and Future Directions
While 1-(3-ethoxy-5-methylphenyl)propan-1-one itself does not possess known biological activity, its utility as a synthetic precursor is of significant interest to the drug discovery community. The P2X7 receptor remains a compelling target for therapeutic intervention in a multitude of diseases. The experimental framework provided in this guide offers a clear and robust pathway for the synthesis and evaluation of novel P2X7 receptor antagonists derived from this key intermediate. Future research should focus on optimizing the lead compounds identified through these screening cascades to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for P2X7-mediated diseases.
References
Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases - PMC - NIH. (n.d.).
Di Virgilio, F., Sarti, A. C., & Vultaggio-Poma, V. (2020). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Biochemical Society Transactions, 48(4), 1331–1343.
Nuka, E., Ohnishi, K., Terao, J., & Kawai, Y. (2018). ATP/P2X7 receptor signaling as a potential anti-inflammatory target of natural polyphenols. PLoS ONE, 13(9), e0204229.
Engler, J., Rissiek, B., & Magnus, T. (2017). Distinct signaling pathways of P2X7 receptors. ResearchGate.
Sathya, M., & Narayanan, M. (2025). Targeting the P2X7 receptor signaling pathway: Unlocking therapeutic strategies for autism spectrum disorder. PMC.
Pegoraro, A., & Mozzato, E. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 13, 139.
Sáez-Orellana, F., Fuentes-Mera, L., & Quintanilla, R. A. (2020). The Role of P2X7 Receptor in Alzheimer's Disease. Frontiers in Cellular Neuroscience, 14, 162.
Illes, P., Müller, C. E., & Jacobson, K. A. (2020). P2X7 Receptors Amplify CNS Damage in Neurodegenerative Diseases. MDPI.
Wiley, J. S., & Sluyter, R. (2011). The Role of the P2X7 Receptor in Infectious Diseases. PMC.
de Torre-Minguela, C., & Pelegrín, P. (2021). Role of P2X7 Receptors in Immune Responses During Neurodegeneration. ResearchGate.
Chen, Y., et al. (2021). Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays. PubMed.
BenchChem. (2025). Comparative Guide to P2X7 Receptor Antagonists: A-58365B and Alternatives in Key In Vitro Assays.
da Silva, A. D., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PMC - PubMed Central.
Ghaffar, K. A., et al. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers in Pharmacology.
Ferreira, L. G., et al. (2025). Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening. Journal of Chemical Information and Modeling.
Donnelly-Roberts, D. L., et al. (2011). Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1. PubMed.
G de Diego-García, L., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed.
Rötering, S., et al. (2014). Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflammation. PubMed.
Kourgiantaki, A., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. PubMed.
Application Note: Chemoselective & Asymmetric Reduction of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Executive Summary This guide details the reduction of 1-(3-Ethoxy-5-methylphenyl)propan-1-one (Substrate 1 ) to its corresponding alcohol, 1-(3-ethoxy-5-methylphenyl)propan-1-ol (Product 2 ). The 3,5-disubstitution patte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reduction of 1-(3-Ethoxy-5-methylphenyl)propan-1-one (Substrate 1 ) to its corresponding alcohol, 1-(3-ethoxy-5-methylphenyl)propan-1-ol (Product 2 ).
The 3,5-disubstitution pattern on the aromatic ring renders this molecule a valuable intermediate in the synthesis of resorcinol-derived bioactive scaffolds. Depending on the downstream application, two distinct protocols are provided:
Protocol A (Standard): A cost-effective, scalable reduction using Sodium Borohydride (NaBH₄) yielding racemic product.
Protocol B (Asymmetric): A ruthenium-catalyzed transfer hydrogenation (Noyori type) yielding high enantiomeric excess (>95% ee), essential for chiral drug development.
Chemical Context & Substrate Analysis[1][2][3][4][5]
The substrate is a meta-substituted propiophenone derivative.
Electronic Effects: The 3-ethoxy group is an electron-donating group (EDG) by resonance, slightly deactivating the carbonyl carbon toward nucleophilic attack compared to unsubstituted propiophenone. However, the reaction remains rapid under standard conditions.
Steric Effects: The 3,5-substitution pattern is distal to the reaction center; steric hindrance is minimal.
Solubility: The lipophilic ethyl and ethoxy groups ensure high solubility in organic solvents (MeOH, EtOH, THF) but near-zero solubility in water.
Reaction Scheme
The transformation involves the addition of a hydride (H⁻) to the carbonyl carbon, followed by protonation.[1][2]
Figure 1: General reaction pathway for the reduction of aryl ketones.
Protocol A: Standard Chemoselective Reduction (Racemic)
Objective: Efficient synthesis of racemic alcohol for non-clinical intermediates or analytical standards.
Mechanism: Nucleophilic addition of hydride from borohydride anion to the ketone.[1]
Reagents & Materials Table
Reagent
Equiv.
MW ( g/mol )
Role
Ketone (1)
1.0
192.25
Substrate
NaBH₄
0.6
37.83
Reducing Agent
Methanol
N/A
32.04
Solvent (Protic)
1M HCl
Excess
36.46
Quench/Protonation
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ketone 1 (10.0 mmol, 1.92 g) in anhydrous Methanol (30 mL).
Note: Ethanol can be substituted, but Methanol offers faster kinetics due to higher polarity.
Cooling: Cool the solution to 0°C using an ice bath.
Why? Although the reaction is not violently exothermic, cooling suppresses potential side reactions (e.g., transesterification if esters were present, though not applicable here) and controls hydrogen evolution.
Catalyst Loading: In a reaction vial, dissolve Ketone 1 (5.0 mmol, 960 mg) in Dichloromethane (DCM) (5 mL) or run neat if liquid.
Catalyst Addition: Add the Ruthenium catalyst (0.05 mmol, 1 mol%).
H-Donor Addition: Add the Formic Acid/Triethylamine complex (2.0 equiv relative to ketone).
Reaction: Stir at 25–30°C for 12–24 hours.
Mechanism:[1][2][5][6] The reaction proceeds via a metal-ligand bifunctional mechanism where the Ru-H delivers a hydride and the N-H of the ligand delivers a proton simultaneously to the ketone, inducing chirality.
Broad peak at 3300–3400 cm⁻¹ (O-H stretch).Absence of peak at ~1680 cm⁻¹ (C=O ketone).
HPLC (Chiral)
Chiralcel OD-H
Protocol B should show >95:5 er (enantiomeric ratio).
Workup & Validation Workflow
Figure 2: Standard workup workflow for isolation of the alcohol product.
Troubleshooting & Optimization
Incomplete Conversion:
Cause: Old NaBH₄ (absorbed moisture) or wet solvent.
Fix: Add an additional 0.2 equiv of NaBH₄.[1] Ensure MeOH is dry.
Low Yield (Extraction):
Cause: The product is moderately polar due to the hydroxyl group.
Fix: Salt out the aqueous layer with NaCl during extraction or use a more polar organic solvent like DCM/Isopropanol (9:1).
Racemization (Protocol B):
Cause: Reaction temperature too high or reaction time too long allowing reversibility.
Fix: Keep temp <30°C and stop reaction immediately upon completion (monitor by HPLC).
Safety Information
Sodium Borohydride: Flammable solid. Reacts with water/acids to release Hydrogen gas (explosion hazard). Use in a fume hood.
Solvents: Methanol and Ethanol are highly flammable and toxic.
Waste: Aqueous layers containing Boron salts should be disposed of according to specific chemical waste regulations.
References
General Reduction Protocol: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][7] Oxford University Press. (Standard text for borohydride reduction mechanisms).
Noyori Asymmetric Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
Substrate Analog Data: Sigma-Aldrich. (n.d.). 1-(3-ethoxyphenyl)propan-1-ol Safety Data Sheet. Retrieved October 26, 2025.
Reaction Mechanism: Master Organic Chemistry. (2011).[1][2] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.
Strategic Functionalization of the Ethoxy Handle in 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Application Note & Protocol Guide Abstract In medicinal chemistry, the ethoxy group on the 1-(3-ethoxy-5-methylphenyl)propan-1-one scaffold often serves as a "masked" phenol or a static lipophilic handle. While the ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Abstract
In medicinal chemistry, the ethoxy group on the 1-(3-ethoxy-5-methylphenyl)propan-1-one scaffold often serves as a "masked" phenol or a static lipophilic handle. While the ethyl chain itself is chemically inert to selective direct functionalization (due to competing benzylic activation sites), the strategic value of this group lies in its cleavage to reveal a reactive phenolic oxygen. This "Deprotection-Diversification" strategy allows researchers to rapidly generate Structure-Activity Relationship (SAR) libraries by swapping the generic ethyl group for complex pharmacophores (fluorinated chains, heterocycles, or solubilizing linkers). This guide details the high-fidelity conversion of the ethoxy moiety into a versatile phenolic platform.
Part 1: Critical Analysis & Strategy
The molecule contains three distinct functionalities: a ketone, a methyl group, and an ethoxy group.
The Challenge: Direct C-H functionalization of the ethoxy ethyl chain is not feasible due to the higher reactivity of the benzylic methyl group (
) and the -carbonyl position.
The Solution: Functionalization is achieved via Ether Cleavage (De-ethylation) followed by O-Alkylation .
Selectivity: The presence of the ketone (electron-withdrawing) deactivates the ring slightly, making electrophilic aromatic substitution side-reactions less likely during Lewis Acid treatment.
Reaction Pathway Visualization
The following diagram outlines the transformation logic from the precursor to the functionalized library.
Caption: Figure 1. The "Deprotection-Diversification" workflow converting the inert ethoxy group into a modular scaffold.
Part 2: De-ethylation Protocols (Ether Cleavage)
Two protocols are provided based on available equipment and scale.[1] Protocol A is the industry gold standard for purity. Protocol B is a robust alternative for scale-up or robust substrates.
Protocol A: Lewis Acid Mediated Cleavage (
)
Best for: High purity, gram-scale, kinetic control.
Mechanism: Boron tribromide coordinates with the ethereal oxygen to form an oxonium complex. A nucleophilic attack (by
) cleaves the ethyl-oxygen bond, releasing ethyl bromide and the borate ester, which hydrolyzes to the phenol [1].
Materials
Reagent: Boron Tribromide (
), 1.0 M solution in DCM (preferred over neat for safety).
Solvent: Anhydrous Dichloromethane (DCM).
Quench: Methanol (MeOH) and Saturated
.
Step-by-Step Procedure
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
or ).
Solvation: Dissolve 1 eq. of 1-(3-ethoxy-5-methylphenyl)propan-1-one in anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Causality: Low temperature prevents cleavage of the ketone or methyl migration.
Addition: Dropwise add
(3.0 eq.) over 15 minutes.
Observation: Solution may turn yellow/orange due to complex formation.
Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C over 2 hours. Monitor by TLC (see Analytical Validation).
Quench (CRITICAL): Cool back to -20°C. Add MeOH dropwise (EXOTHERMIC! Violent gas evolution of HBr).
Workup: Dilute with DCM, wash with sat.
(2x) and Brine (1x). Dry over .
Purification: Flash chromatography (Hexanes/EtOAc). The phenol is significantly more polar than the ethoxy precursor.
Best for: Large scale (>10g), cost-efficiency, substrates insensitive to heat.
Mechanism: At high temperatures (~180°C), pyridine hydrochloride acts as both an acid protonating the ether and a nucleophile (
) attacking the ethyl group [2].
Step-by-Step Procedure
Mixture: In a thick-walled pressure tube or RBF, mix the substrate (1 eq.) with Pyridine Hydrochloride (10 eq.).
Fusion: Heat to 180°C . The solid salt will melt into a liquid.
Duration: Stir the melt for 2–4 hours.
Self-Validation: The mixture often darkens. Homogeneity indicates the substrate has dissolved into the ionic melt.
Workup: Cool to ~80°C (do not let it solidify completely). Pour into ice water. The phenol often precipitates as a solid or oil. Extract with Ethyl Acetate.
Part 3: Re-functionalization (Diversification)
Once the intermediate 1-(3-hydroxy-5-methylphenyl)propan-1-one is isolated, it serves as the nucleophile for library generation.
Protocol C: Williamson Ether Synthesis
Objective: Install new functional groups (e.g.,
for solubility).
Table 1: Optimization of Conditions
Variable
Condition A (Standard)
Condition B (Difficult Substrates)
Base
(3 eq.)
(2 eq.)
Solvent
Acetone or Acetonitrile (Reflux)
DMF (80°C)
Catalyst
None
or (0.1 eq.)
Time
4–12 Hours
2–6 Hours
Procedure
Dissolution: Dissolve the phenol intermediate (1 eq.) in Acetone (0.1 M).
Deprotonation: Add
(3 eq.). Stir at RT for 15 mins.
Observation: Suspension forms.
Alkylation: Add the electrophile (Alkyl Halide, 1.2 eq.).
Reflux: Heat to 60°C. Monitor consumption of the phenol.
Workup: Filter off solids (
). Concentrate filtrate.
Part 4: Analytical Validation & Self-Verification
Trustworthy science requires confirming the transformation at every step.
Visual & Physical Checks (Self-Validating)
Solubility Shift: The starting material (Ethoxy) is soluble in non-polar solvents (Hexanes). The product (Phenol) is soluble in aqueous base (
) due to phenoxide formation.
Test: Take a small aliquot of product, add
. If it dissolves, deprotection was successful.
TLC Monitoring:
Start: High
(Non-polar).
Product (Phenol): Lower
(Polar, often streaks).
Stain: The phenol will stain intensely with
(Purple/Blue complex) or PMA. The ethoxy starting material will NOT stain with .
Spectroscopic Signatures
1H NMR (Deprotection):
Disappearance: Triplet at ~1.4 ppm (
) and Quartet at ~4.0 ppm ().
Appearance: Broad singlet at ~5.0–9.0 ppm (
), exchangeable with .
1H NMR (Re-functionalization):
Appearance: New signals corresponding to the added alkyl chain (e.g., dimethylamino peaks, fluorinated methylene triplets).
Experimental Decision Tree
Use this logic flow to determine the correct protocol for your specific derivative.
Caption: Figure 2. Decision matrix for selecting cleavage and alkylation methods based on substrate sensitivity.
References
Silva, C., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." National Institutes of Health (PubMed).
Kulkarni, P. P., et al. (1999).[2][3] "Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation." Journal of Chemical Research.[2][4][5]
Westin, J. "Cleavage of Ethers - Organic Chemistry." Jack Westin Medical Education.
PubChem. "1-(3-Ethoxy-5-methylphenyl)propan-1-one Compound Summary." National Library of Medicine.
Green chemistry approaches to synthesizing 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Application Note & Protocol Guide Topic: Green Chemistry Approaches for the Synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one Audience: Researchers, scientists, and drug development professionals. Abstract 1-(3-Ethoxy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Green Chemistry Approaches for the Synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(3-Ethoxy-5-methylphenyl)propan-1-one and related propiophenone derivatives are valuable intermediates in the synthesis of various pharmaceutical agents.[] Traditional synthesis routes, particularly Friedel-Crafts acylation, often rely on stoichiometric quantities of harsh Lewis acids and hazardous solvents, resulting in significant environmental waste and high purification costs.[2][3] This guide details modern, green chemistry approaches to the synthesis of this target molecule, focusing on methodologies that align with the core principles of sustainable chemistry: waste prevention, atom economy, and the use of safer solvents and catalysts.[4][5] We present detailed protocols for catalytic, solvent-free, and microwave-assisted methods that offer significant advantages in terms of environmental impact, reaction efficiency, and operational simplicity.
The Imperative for Greener Synthesis
The pharmaceutical industry is increasingly under pressure to adopt more sustainable manufacturing processes. The principles of green chemistry provide a framework for designing chemical syntheses that minimize environmental impact while maintaining efficiency and cost-effectiveness.[4][5]
1.1 The Challenge of Traditional Friedel-Crafts Acylation
The key transformation in synthesizing 1-(3-Ethoxy-5-methylphenyl)propan-1-one is the Friedel-Crafts acylation of 1-ethoxy-3,5-dimethylbenzene with a propanoyl source. The classical approach requires more than a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which forms a complex with the resulting ketone product. This necessitates a hydrolytic workup that generates large volumes of acidic, metal-containing aqueous waste, presenting a significant disposal challenge.[2]
1.2 Core Green Chemistry Principles Applied
This guide focuses on synthetic strategies that embody the following principles:
Catalysis (Principle #9): Replacing stoichiometric reagents with catalytic alternatives enhances atom economy and reduces waste.[6]
Safer Solvents & Auxiliaries (Principle #5): Eliminating hazardous solvents or replacing them with benign alternatives like biodegradable solvents or solvent-free conditions is prioritized.[4]
Design for Energy Efficiency (Principle #6): Utilizing technologies like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating.[7]
Caption: Diagram 1: A high-level comparison of traditional vs. green synthesis workflows.
Application Protocols for Green Synthesis
The following protocols provide detailed methodologies for greener syntheses of 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Approach 1: Metal- and Halogen-Free Friedel-Crafts Acylation
This approach utilizes methanesulfonic anhydride (MSAA) as a powerful, yet environmentally benign, activating agent for the acylation reaction. It avoids the use of any metal or halogen-containing reagents, and the primary byproduct is water-soluble and biodegradable methanesulfonic acid.[8][9] The reaction can often be run under solvent-free (neat) conditions, further enhancing its green credentials.
Round-bottom flask with magnetic stirrer and reflux condenser
Heating mantle or oil bath
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a clean, dry round-bottom flask, add 1-ethoxy-3,5-dimethylbenzene (1.0 equiv) and propanoic acid (1.2 equiv).
With vigorous stirring, carefully and portion-wise add methanesulfonic anhydride (1.3 equiv). The addition may be exothermic.
Once the addition is complete, heat the reaction mixture to 80-100 °C.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
Upon completion, cool the mixture to room temperature.
Carefully dilute the reaction mixture with ethyl acetate.
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation or recrystallization to obtain pure 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Trustworthiness: This protocol is self-validating. The use of a simple acid-base workup effectively removes the methanesulfonic acid byproduct. Purity can be readily assessed by standard analytical techniques (NMR, GC-MS), with expected yields in the range of 80-90% based on similar transformations.[9]
Approach 2: Catalytic Acylation in a Green Solvent
This method replaces stoichiometric Lewis acids with a catalytic amount of a low-cost, low-toxicity metal salt like iron(III) chloride (FeCl₃). The reaction is performed in propylene carbonate, a biodegradable, non-toxic, and high-boiling point solvent that serves as an excellent alternative to traditional chlorinated solvents.[2]
Protocol 2.2.1: FeCl₃-Catalyzed Acylation in Propylene Carbonate
Combining the principles of catalysis and energy efficiency, microwave-assisted synthesis offers a rapid and highly efficient route.[7] By adsorbing the reactants onto a solid support like acidic alumina, the reaction can be performed without any bulk solvent, simplifying the process and minimizing waste.[10]
Caption: Diagram 2: A streamlined workflow for microwave-assisted solid-support synthesis.
Protocol 2.3.1: Microwave Synthesis on Acidic Alumina
Materials:
1-Ethoxy-3,5-dimethylbenzene (1.0 equiv)
Propanoic anhydride (1.5 equiv)
Acidic alumina (activated)
Microwave synthesis vial with stir bar
Dedicated microwave reactor
Ethyl acetate
Procedure:
In a beaker, combine 1-ethoxy-3,5-dimethylbenzene (1.0 equiv) and propanoic anhydride (1.5 equiv).
Add acidic alumina to the liquid mixture until a free-flowing powder is obtained.
Transfer the powder to a microwave synthesis vial equipped with a magnetic stir bar.
Place the vial in the microwave reactor and irradiate at 120-140 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within safe limits.
After the irradiation cycle is complete, allow the vial to cool to room temperature.
Transfer the solid material to a filter funnel and wash thoroughly with ethyl acetate to extract the product.
Collect the filtrate and concentrate under reduced pressure to yield the crude product.
Further purification, if necessary, can be achieved by flash chromatography or vacuum distillation.
Conclusion
The synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one can be achieved through several green and sustainable methodologies that represent significant improvements over traditional Friedel-Crafts acylation. The use of metal-free activators like MSAA, low-loading catalysts such as FeCl₃ in green solvents, and process intensification techniques like microwave irradiation all contribute to reduced waste, lower energy consumption, and improved safety profiles. These protocols provide a practical starting point for researchers and drug development professionals to implement more environmentally responsible synthetic practices in their laboratories and manufacturing processes.
References
Wilkinson, M. C. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232–2235. Available at: [Link]
SynArchive. (2011). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available at: [Link]
Kocabiyik, S. et al. (2023). Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida. PMC. Available at: [Link]
Kjonaas, R. A., & Williams, P. E. (2000). Introducing Environmentally Benign Synthesis into the Introductory Organic Lab—A Greener Friedel–Crafts Acylation. The Chemical Educator. Available at: [Link]
University of Johannesburg. (n.d.). The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media. Available at: [Link]
D'Elia, V. et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]
ResearchGate. (2022). Optimization of the synthesis of propiophenone 4. Available at: [Link]
National Center for Biotechnology Information. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PMC. Available at: [Link]
Google Patents. (n.d.). Production of propiophenone - EP 0008464 B1.
Asian Journal of Chemistry. (2012). An Efficient and Eco-Friendly Solvent-Free Synthesis of β-Acetamido Ketones Using L-Proline As a Green and Reusable Catalyst. Available at: [Link]
National Center for Biotechnology Information. (2017). Synthesis of ketones from biomass-derived feedstock. PMC. Available at: [Link]
Patsnap. (2017). Synthesis method for 3-methoxypropiophenone.
Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
Vasile, C. (2018). Greener synthesis of chemical compounds and materials. PMC. Available at: [Link]
World Journal of Pharmaceutical Research. (2022). Catalytical reduction in green chemistry. Available at: [Link]
KeAi Publishing. (n.d.). Most Downloaded Green Synthesis and Catalysis Articles. Available at: [Link]
ResearchGate. (2025). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Available at: [Link]
Lirias. (2024). Green Chemistry. Available at: [Link]
Semantic Scholar. (2023). Green Chemistry. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. PMC. Available at: [Link]
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. HETEROCYCLES. Available at: [Link]
MDPI. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Available at: [Link]
ResearchGate. (2025). Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol- 4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione Using K2CO3 as Green Solid Support. Available at: [Link]
I.R.I.S. (2023). Green Chemistry. Available at: [Link]
UCL-Bruxelles, Belgique. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Available at: [Link]
Technical Support Center: Purification of Crude 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Welcome to the technical support center for the purification of 1-(3-Ethoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 1-(3-Ethoxy-5-methylphenyl)propan-1-one. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation and purification of this aryl ketone, a common intermediate in synthetic chemistry. The following content is structured in a practical, question-and-answer format to directly address potential issues, providing not just protocols, but the underlying chemical principles to empower your decision-making in the lab.
Section 1: Initial Assessment and Common Impurities
Question: My crude product is a dark, oily residue after the initial reaction workup. What are the likely impurities I need to remove?
Answer:
A dark, oily, or discolored crude product is common following a Friedel-Crafts acylation, the most probable synthetic route to 1-(3-Ethoxy-5-methylphenyl)propan-1-one.[1][2] The impurities present are typically a mixture derived from starting materials, reaction conditions, and side-products. A systematic approach to identifying and removing them is crucial.
The primary contaminants to consider are:
Lewis Acid Catalyst Residues: If you used a Lewis acid like aluminum chloride (AlCl₃), it must be completely quenched and removed. Incomplete quenching can lead to the formation of colored complexes with the ketone product and promote side reactions.
Unreacted Starting Materials: This includes the aromatic substrate (1-ethoxy-3-methylbenzene) and any remaining acylating agent (propanoyl chloride or propanoic anhydride).
Polysubstituted Byproducts: Although the carbonyl group of the product ketone is deactivating, preventing further acylation is not always perfect.[2] Small amounts of di-acylated products can form.
Regioisomers: While the directing effects of the ethoxy and methyl groups strongly favor acylation at the 4-position (para to the ethoxy group and ortho to the methyl group), trace amounts of other isomers may be present.
Hydrolysis Products: If the workup was not anhydrous, the acylating agent can hydrolyze to propanoic acid.
High Molecular Weight Byproducts: Lewis acids can catalyze polymerization or condensation reactions, leading to tar-like substances.[3]
A summary of these impurities and the primary strategies for their removal is presented below.
Table 1: Common Impurities and Recommended Removal Strategies
Impurity Type
Likely Source
Primary Removal Method
Secondary Method
Lewis Acid Residues (e.g., AlCl₃)
Catalyst from Friedel-Crafts reaction
Aqueous acidic wash (e.g., dilute HCl) followed by water wash
Filtration through a plug of Celite or silica gel[4]
This section provides a logical workflow for purifying your crude product, starting from the initial workup and guiding you through subsequent purification steps.
Caption: General workflow for purification of 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Question: My product is a solid/semi-solid after the initial workup. How do I perform an effective recrystallization?
Answer:
Recrystallization is the preferred method for purifying solids as it is often more scalable and cost-effective than chromatography.[6] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble or insoluble under these conditions.[7]
Solvent Selection (The Critical Step):
Place approximately 20-30 mg of your crude solid into several small test tubes.
Add a few drops of a test solvent to each tube. Good starting points for aryl ketones are alcohols (ethanol, isopropanol), alkanes (hexane, heptane), and aromatic solvents (toluene), or mixtures thereof.[7]
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
Heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent or solvent system.[8]
Table 2: Example of Recrystallization Solvent Screening
Place the bulk of your crude material in an Erlenmeyer flask.
Add the chosen solvent (or solvent system) portion-wise while heating the mixture to a gentle boil (use a boiling stick or magnetic stirring). Add just enough solvent to fully dissolve the solid.[9]
Troubleshooting (Colored Impurities): If the solution is colored, let it cool slightly, add a small amount of activated carbon, and boil for a few minutes.[5]
Hot Filtration (If Needed): If there are insoluble impurities (like the activated carbon), perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize yield.[8]
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
Drying: Dry the crystals under vacuum to remove all residual solvent.
Question: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] This is a common issue, especially if the crude product is highly impure, as impurities depress the melting point.
Caption: Decision tree for troubleshooting when a product oils out.
Corrective Actions:
Add More Solvent: Re-heat the solution until the oil fully dissolves. Then, add more of the same solvent (10-20% additional volume) to reduce the saturation point. Allow it to cool slowly again.[9]
Change Solvent System: The chosen solvent may be inappropriate. Switch to a solvent with a lower boiling point or use a mixed-solvent system where the compound is less soluble.
Induce Crystallization: If a few crystals form but oiling dominates, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product. This provides a nucleation site for crystal growth.
Resort to Chromatography: If recrystallization repeatedly fails, the impurity profile may be too challenging. Column chromatography is the next logical step.
Question: When and how should I use column chromatography for this compound?
Answer:
Column chromatography is necessary when recrystallization fails or when the impurities are chemically very similar to the product (e.g., regioisomers), making separation by solubility difficult.[10] It separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[11]
TLC Analysis:
First, determine the appropriate solvent system using Thin-Layer Chromatography (TLC).
The stationary phase is typically silica gel.
Test various mobile phases (eluents). A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.[11]
Column Packing:
Use a glass column with a stopcock. Place a small plug of cotton or glass wool at the bottom.
Add a small layer of sand.
Prepare a slurry of silica gel in the chosen mobile phase.
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. A homogeneous packing is essential for good separation.[11]
Add another layer of sand on top of the silica bed.
Loading and Elution:
Dissolve your crude product in a minimal amount of the mobile phase or a stronger, volatile solvent (like dichloromethane).
Carefully apply the sample to the top of the column.
Open the stopcock and begin adding the mobile phase. Collect the eluent in fractions.
Monitor the separation by collecting small fractions and analyzing them by TLC.
Combine the fractions that contain the pure product.
Solvent Removal:
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Section 3: Specialized Purification Techniques
Question: I have a persistent aldehyde impurity. Is there a chemical method to remove it?
Answer:
Yes, if you have an unreacted aldehyde impurity or a closely related ketone that is sterically unhindered, a bisulfite extraction can be an effective chemical purification method. This technique relies on the reversible reaction of aldehydes and some reactive ketones with sodium bisulfite to form a water-soluble adduct.[12]
The target compound, 1-(3-Ethoxy-5-methylphenyl)propan-1-one, is an aryl ketone and is likely to be unreactive or only slightly reactive towards bisulfite, allowing for the selective removal of more reactive carbonyl impurities.[12]
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
Wash the organic solution one or two times with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
Stir the biphasic mixture vigorously for 15-30 minutes. The aldehyde will form the bisulfite adduct and move into the aqueous layer.[13]
Separate the layers. Wash the organic layer with water and then with brine.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
Analyze the product by ¹H NMR to confirm the absence of the aldehyde proton signal (typically ~9-10 ppm).
References
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639-v. [Link]
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134). [Link]
Patsnap. (2025). How to Overcome Challenges in Carbonyl Compound Purification? Patsnap Eureka. [Link]
Reddit. (2021). Dichromate oxidation: anyone know how to purify ketone or extract the ketone after it's been oxidized? r/OrganicChemistry. [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. [Link]
JoVE. (2015). Purification of a Total Lipid Extract with Column Chromatography. Journal of Visualized Experiments. [Link]
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
Deanesly, R. M. (1939). U.S. Patent No. 2,166,584. Washington, DC: U.S.
University of Victoria. (n.d.). Column chromatography. Chemistry Department. [Link]
Tannehill, A. W. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S.
ResearchGate. (2014). Can anyone tell me the procedure for purification of Methyl vinyl ketone? [Link]
ResearchGate. (2014). What is the best way to remove Ketones? [Link]
Woodhouse, J. C. (1940). U.S. Patent No. 2,205,184. Washington, DC: U.S.
Li, Z., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Communications Chemistry. [Link]
Supporting Information: One-Pot Synthesis of 3-Fluoroflavones. (n.d.). [Link]
University of Massachusetts Boston. (n.d.). Recrystallization. Chemistry Department. [Link]
Abdelhafid Boussouf University Center of Mila. (n.d.). PW 01: recrystallization. E-learning Platform. [Link]
Selecting the best solvent for 1-(3-Ethoxy-5-methylphenyl)propan-1-one chromatography
Technical Support Center Guide: Selecting the Optimal Solvent System for the Chromatography of 1-(3-Ethoxy-5-methylphenyl)propan-1-one Welcome to our dedicated technical guide for researchers, chemists, and drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center
Guide: Selecting the Optimal Solvent System for the Chromatography of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth, field-proven guidance on selecting the most effective solvent system for the chromatographic purification of 1-(3-ethoxy-5-methylphenyl)propan-1-one. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Foundational Knowledge - Understanding Your Analyte and System
The success of any chromatographic separation hinges on a fundamental understanding of the analyte's properties and how they interact with the stationary and mobile phases.
Q1: What are the key physicochemical properties of 1-(3-Ethoxy-5-methylphenyl)propan-1-one that influence solvent selection?
To select an appropriate solvent system, we must first characterize the analyte. 1-(3-Ethoxy-5-methylphenyl)propan-1-one is an aromatic ketone. Its structure contains a benzene ring, an ether group (-OC2H5), and a ketone group (C=O), which dictates its overall polarity.
Aromatic Ring & Alkyl Groups: These are nonpolar moieties.
Ketone and Ether Groups: The oxygen atoms in these functional groups have lone pairs of electrons, making them polar and capable of hydrogen bonding as acceptors.
This combination places the compound in the moderately polar category. It is generally soluble in a wide range of organic solvents but is expected to have low solubility in highly nonpolar solvents like hexane and very low solubility in water.
Property
Predicted Value / Characteristic
Impact on Chromatography
Molecular Formula
C12H16O2
-
Molecular Weight
192.26 g/mol
Influences diffusion rates but is less critical for solvent selection.
Polarity
Moderately Polar
This is the most critical factor. The compound will interact with polar stationary phases like silica gel.
Solubility
Soluble in ethers, esters, chlorinated solvents, and alcohols. Low solubility in nonpolar alkanes and water.
The sample must be fully dissolved in the initial loading solvent, which should ideally be weak to ensure a narrow starting band.[1]
Hydrogen Bonding
Acceptor (via ether and ketone oxygens)
Can interact with protic solvents (like alcohols) and the silanol groups on a silica surface.
Q2: Should I use Normal-Phase or Reverse-Phase Chromatography for this compound?
The choice between Normal-Phase (NP) and Reverse-Phase (RP) chromatography is the first major decision.[2]
Normal-Phase (NP) Chromatography: Uses a polar stationary phase (most commonly silica gel) and a non-polar mobile phase.[2][3] Elution order is based on polarity, with the least polar compounds eluting first.[4] This mode is exceptionally well-suited for separating moderately polar organic compounds like aromatic ketones that are soluble in organic solvents.[3][5]
Reverse-Phase (RP) Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[6] In RP, the most polar compounds elute first.[2] This is the dominant technique in HPLC, especially for analytical purposes or for compounds with higher polarity.[6]
For the purification of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, especially after a chemical synthesis, Normal-Phase chromatography is the recommended starting point. It offers excellent selectivity for this class of compounds and is compatible with the organic solvents typically used in synthesis workups.[7][8][9]
Technical Support Center: Regioselective Synthesis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
The following technical guide addresses the synthesis and regiochemical control of 1-(3-Ethoxy-5-methylphenyl)propan-1-one (CAS: 1804281-50-2). This document is structured as a Tier-3 Technical Support resource, designed...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and regiochemical control of 1-(3-Ethoxy-5-methylphenyl)propan-1-one (CAS: 1804281-50-2). This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers encountering regioselectivity failures.
Executive Summary & Diagnostic Core
The Core Problem:
Users attempting to synthesize 1-(3-Ethoxy-5-methylphenyl)propan-1-one typically encounter a critical failure in regioselectivity when employing standard Friedel-Crafts acylation.
If you are subjecting 1-ethoxy-3-methylbenzene (3-ethoxytoluene) to propionyl chloride and AlCl₃, you will predominantly isolate the 1,2,4- or 1,2,6-substituted isomers (e.g., 1-(4-ethoxy-2-methylphenyl)propan-1-one), not the desired 1,3,5-isomer .
The Scientific Causality:
This is a classic "Meta-Relationship Constraint."
Electronic Governance: The ethoxy group (-OEt) is a strong ortho/para director. The methyl group (-Me) is a weak ortho/para director.
Kinetic Control: Electrophilic aromatic substitution (EAS) will occur ortho or para to the strongest activator (-OEt). It will virtually never occur meta to the activator to form the 1,3,5-pattern under kinetic control.
The Solution:
To achieve the 1,3,5-substitution pattern, you must abandon direct electrophilic substitution on the arene and utilize a Nucleophilic Aromatic Addition strategy (Grignard-Nitrile route) or a Transition-Metal Catalyzed Cross-Coupling .
Decision Matrix: Selecting the Correct Route
Use this table to validate your current approach against the recommended protocols.
Feature
Direct Friedel-Crafts (Discouraged)
Route A: Grignard-Nitrile (Recommended)
Route B: Weinreb Amide (High Precision)
Starting Material
3-Ethoxytoluene
3-Ethoxy-5-methylbenzonitrile
3-Ethoxy-5-methylbenzoic acid
Key Reagent
Propionyl Chloride / AlCl₃
Ethylmagnesium Bromide (EtMgBr)
N,O-Dimethylhydroxylamine / EtMgBr
Regioselectivity
Poor (Yields 1,2,4-isomer)
Perfect (Pre-defined on ring)
Perfect (Pre-defined on ring)
Primary Impurity
Wrong regioisomer (inseparable)
Tertiary alcohol (bis-addition)
Minimal (clean mono-addition)
Scalability
High (but wrong product)
Moderate (requires cryo-cooling)
High (expensive reagents)
Visual Workflow Analysis
The following diagram illustrates the mechanistic divergence between the failed Friedel-Crafts route and the successful Nitrile route.
Figure 1: Mechanistic divergence showing why direct acylation fails (Red) and the nitrile route succeeds (Blue).
Troubleshooting & Protocols (Q&A Format)
Issue 1: "I am getting a mixture of isomers that I cannot separate."
Diagnosis: You are likely using Friedel-Crafts acylation on a meta-substituted ether. The directing power of the ethoxy group forces the incoming propionyl group to the para position (Position 4) or ortho position (Position 2 or 6), destroying the 1,3,5-symmetry.
Corrective Protocol (Route A: The Nitrile Pathway):
This protocol locks the regiochemistry by using a precursor where the 1,3,5-relationship is already established.
Prerequisites:
Substrate: 3-Ethoxy-5-methylbenzonitrile (Synthesize via alkylation of 3-hydroxy-5-methylbenzonitrile).
Reagent: Ethylmagnesium Bromide (3.0 M in diethyl ether).
Solvent: Anhydrous THF.
Step-by-Step:
Setup: Flame-dry a 3-neck flask under Argon. Charge with 3-ethoxy-5-methylbenzonitrile (1.0 eq) and anhydrous THF (10 volumes).
Addition: Cool to 0°C . Add EtMgBr (1.2 eq) dropwise over 30 minutes. Crucial: Do not allow temperature to exceed 5°C to prevent side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. The solution typically turns from yellow to dark orange/brown (formation of the magnesium imine salt).
Quench & Hydrolysis: Cool back to 0°C. Slowly add 2N HCl (caution: exotherm). Stir vigorously for 2 hours at RT. This step hydrolyzes the intermediate imine (
) to the ketone ().
Workup: Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Validation:
¹H NMR Check: Look for the triplet/quartet of the propionyl group and, critically, three aromatic singlets (or two doublets and a triplet with meta coupling, J ~2 Hz) in the aromatic region. If you see doublets with ortho coupling (J ~8 Hz), you have the wrong isomer.
Issue 2: "I switched to the Grignard route, but I see a tertiary alcohol impurity."
Diagnosis: This is "Bis-Addition." The highly reactive ketone product formed in situ (or during quenching if not careful) reacted with a second equivalent of Grignard reagent.
Troubleshooting:
Copper Catalysis (The "Fix"): Add 1-5 mol% CuBr·DMS to the reaction mixture. This promotes the formation of the ketone while suppressing the second addition.
The Weinreb Alternative: If the problem persists, switch to the Weinreb Amide (N-methoxy-N-methylamide) of 3-ethoxy-5-methylbenzoic acid.
Mechanism: The Weinreb amide forms a stable 5-membered chelate with the Magnesium intermediate, which strictly prevents the second addition of Grignard reagent. The ketone is only released after acidic quench.
Issue 3: "How do I synthesize the precursor 3-Ethoxy-5-methylbenzonitrile?"
Context: This intermediate is not always chemically commoditized. You must synthesize it with high fidelity.
Protocol:
Start: 3-Hydroxy-5-methylbenzonitrile (Commercial or from 3,5-dimethylisoxazole).
Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol/Water.
Why this works: This is a standard Williamson Ether synthesis. It preserves the nitrile functionality and the meta-substitution pattern perfectly.
Reference Data & Citations
Physical Properties (Calculated)
Molecular Formula: C₁₂H₁₆O₂
Molecular Weight: 192.25 g/mol
Predicted LogP: ~3.2
Key NMR Marker: Aromatic protons at positions 2, 4, 6 will appear as singlets or meta-coupled doublets (
6.8 - 7.5 ppm).
References
Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
Nitrile Addition Mechanism:
Source: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
Relevance: Foundational text on the addition of Grignard reagents to nitriles to form ketones.
Weinreb Amide Synthesis
Source: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
Relevance: Definitive solution for preventing over-addition in ketone synthesis.
Related Substance Synthesis (Analogous Protocol):
Source: "Synthesis of 3-ethoxy-4-methoxy benzonitrile". ChemicalBook / Patent CN105175283A.
Relevance: Validates the alkylation conditions (K2CO3/DMF) for the precursor.
Target Molecule Identification
Source: PubChem Compound Summary for CID 10084883 (Isomer/Rel
Relevance: Confirms the existence of the specific isomer class.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Propionyl Chloride, AlCl₃, and Grignard reagents before handling.
1H NMR spectrum analysis of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Title: Structural Elucidation and Comparative NMR Profiling of 1-(3-Ethoxy-5-methylphenyl)propan-1-one Executive Summary & Strategic Context In the development of resorcinol-based therapeutics and cannabinoid analogs, 1-...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Structural Elucidation and Comparative NMR Profiling of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Executive Summary & Strategic Context
In the development of resorcinol-based therapeutics and cannabinoid analogs, 1-(3-Ethoxy-5-methylphenyl)propan-1-one serves as a critical synthetic intermediate. Its structural integrity is defined by three distinct domains: a 1,3,5-trisubstituted aromatic core, an ethoxy ether tail, and a propionyl ketone side chain.
This guide provides a definitive 1H NMR analysis protocol , contrasting this molecule against its structural analogs (unsubstituted propiophenone and the acetophenone homolog). The goal is to equip researchers with the diagnostic markers necessary to validate synthesis success, assess regio-purity, and differentiate the target from common homologous impurities.
Structural Visualization & Proton Assignment
To ensure precise assignment, we define the proton environments below. The molecule possesses Low Symmetry (
), resulting in a highly diagnostic aromatic region.
Caption: Structural segmentation of the target molecule.[1][2] Note the three distinct aliphatic environments (B, C, D) which are key for purity assessment.
This protocol is designed to resolve the meta-coupling (
) in the aromatic region, which is often obscured in rapid-scan standard protocols.
Reagents & Equipment:
Solvent: Chloroform-d (
) with 0.03% TMS (v/v). Note: is preferred over DMSO-d6 to prevent solvent peak overlap with the ethoxy/propionyl triplets.
Instrument: 400 MHz (minimum) recommended for resolving aromatic splitting.
Concentration: 10-15 mg sample in 0.6 mL solvent.
Acquisition Parameters (Standardized):
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the Ar-Methyl singlet).
Scans (NS): 16 (Analytical) or 64 (Impurity Profiling).
Temperature: 298 K.
Spectral Analysis & Comparative Performance
This section compares the target molecule against Propiophenone (the unsubstituted baseline) and 3-Ethoxy-5-methylacetophenone (the methyl ketone homolog). This comparison validates the specific substitution pattern and chain length.
A. The Aliphatic Region (0.0 - 5.0 ppm)
This region confirms the successful installation of the propionyl chain and the ether group.
Feature
Target Molecule
Alternative: Acetophenone Analog
Differentiation Logic
Ketone -Protons
Quartet (~2.95 ppm)
Singlet (~2.55 ppm)
The quartet at 2.95 ppm is the definitive marker for the propan-1-one chain. A singlet here indicates the ethan-1-one (acetophenone) impurity.
Ether -Protons
Quartet (~4.05 ppm)
Quartet (~4.05 ppm)
Both contain the ethoxy group; this signal validates the O-alkylation but does not distinguish chain length.
Ar-Methyl
Singlet (~2.38 ppm)
Singlet (~2.38 ppm)
Confirms the presence of the toluene core.
Terminal Methyls
Two Triplets 1. (~1.21 ppm, Ketone)2. (~1.42 ppm, Ether)
One Triplet 1. (~1.42 ppm, Ether)
The target has two distinct triplets in the upfield region. The acetophenone analog has only one.
B. The Aromatic Region (6.5 - 8.0 ppm)[3]
The 1,3,5-substitution pattern creates a unique "three-signal" signature due to the lack of symmetry between the ketone and the ether/methyl groups.
H2 (Position 2): Located between Carbonyl and Ethoxy.
Shift: ~7.40 ppm.
Multiplicity: Narrow Doublet or Apparent Singlet (
Hz).
Effect: Deshielded by C=O, Shielded by O-Et.
H6 (Position 6): Located between Carbonyl and Methyl.
Shift: ~7.45 ppm.
Multiplicity: Narrow Doublet or Apparent Singlet.
Effect: Deshielded by C=O, weakly shielded by Me.
H4 (Position 4): Located between Ethoxy and Methyl.[3]
Shift: ~6.95 ppm.
Multiplicity: Triplet of doublets (often appears as a broad singlet).
Effect: Shielded by both O-Et and Me. This is the most upfield aromatic signal.
Comparison with Unsubstituted Propiophenone:
Propiophenone:[4][5][1] Shows a complex multiplet (7.4 - 8.0 ppm) for 5 protons.[6]
Target: Shows 3 resolved signals (1H each).[4][5][6][7] The simplification of the spectrum confirms trisubstitution.
ppm depending on concentration and temperature, but the relative order (H6 > H2 > H4) remains constant.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for additivity rules and coupling constants).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for baseline spectra of Propiophenone and 3-Methylacetophenone).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source on chemical shift correlations and solvent effects).
Fulmer, G. R., et al. (2010).[9] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. [Link] (Used for impurity exclusion).
A Comparative Guide to the Characterization of 1-(3-Ethoxy-5-methylphenyl)propan-1-one and Other Propiophenone Derivatives
For researchers and drug development professionals, the propiophenone scaffold represents a versatile building block for novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological acti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the propiophenone scaffold represents a versatile building block for novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer agents, antidiabetics, and central nervous system (CNS) stimulants.[1][2][] This guide provides a comprehensive framework for the characterization and comparative analysis of a novel propiophenone derivative, 1-(3-Ethoxy-5-methylphenyl)propan-1-one, against other well-characterized analogues.
The core of this guide is not merely to present data but to illuminate the scientific reasoning behind the experimental design. We will explore how to establish a robust analytical profile, predict and assess biological activity, and ultimately, understand the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Introduction to the Propiophenone Scaffold
Propiophenone, or 1-phenyl-1-propanone, is an aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[4] The core structure, a phenyl ring attached to a propanone group, allows for extensive chemical modification at multiple positions. These modifications can dramatically influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and biological activity.[5][6]
This guide will focus on a systematic approach to compare our lead compound, 1-(3-Ethoxy-5-methylphenyl)propan-1-one (Compound A) , with two representative propiophenone derivatives selected for their distinct and well-documented biological activities:
4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP, Compound B): A substituted cathinone known for its CNS stimulant properties, primarily acting as a dopamine and norepinephrine reuptake inhibitor.[7][8]
3'-Hydroxy-4'-(p-tolyl)-propiophenone (Compound C): A representative of propiophenone derivatives investigated for their potential as anticancer agents.[1][9]
Physicochemical and Structural Characterization
A thorough characterization is the bedrock of any comparative study. It confirms the identity and purity of the synthesized compounds and provides the first clues into their potential behavior. For a novel compound like 1-(3-Ethoxy-5-methylphenyl)propan-1-one, this step is critical for establishing a baseline for all subsequent experiments.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique, particularly useful for identifying any volatile impurities.[11]
Table 1: Illustrative Chromatographic Purity Data
Compound
Retention Time (min)
Purity (%) by HPLC-UV (254 nm)
Notes
Compound A
12.5
>99.0
Single major peak observed.
Compound B
9.8
>98.5
Minor impurities detected (<0.5%).
Compound C
11.2
>99.0
Consistent with reference standard.
System: Agilent 1260 Infinity II or equivalent.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).
Gradient Program: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
Causality behind Experimental Choices: A C18 column is chosen for its versatility in separating compounds with moderate lipophilicity, typical of propiophenones. The gradient elution ensures that both more and less polar compounds (the parent compounds and any potential impurities) are eluted with good resolution. Formic acid is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide definitive confirmation of the chemical structure. For propiophenone derivatives, a combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is essential.[12]
Table 2: Key Spectroscopic Data for Propiophenone Derivatives
Spectroscopic Interpretation: The strong carbonyl (C=O) stretch in the IR spectrum around 1680-1690 cm⁻¹ is characteristic of an aromatic ketone where the carbonyl group is conjugated with the phenyl ring.[13][14][15] In ¹H NMR, the chemical shifts of the aromatic protons and the splitting patterns of the ethyl groups are key identifiers.[16] For Compound A, the quartet for the ethoxy methylene protons (-OCH₂CH₃) is expected to be further downfield than the quartet for the propanone methylene protons (-COCH₂CH₃) due to the direct attachment to the electronegative oxygen atom. Mass spectrometry provides the molecular weight, confirming the elemental composition.[12]
Comparative Biological Evaluation
With confirmed structures and high purity, the next phase is to compare the biological activities of the compounds. Based on the known activities of propiophenone derivatives, we will outline protocols for assessing cytotoxicity (relevant for anticancer potential) and CNS receptor binding (relevant for psychoactive potential).
In Vitro Cytotoxicity Screening
To evaluate the potential anticancer activity, a cytotoxicity assay is the first essential step.[17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[1]
Compound Treatment: Prepare serial dilutions of Compounds A, B, and C in cell culture medium. Replace the medium in the wells with the compound solutions (final concentrations ranging from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[20]
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System: The inclusion of both a negative (vehicle) and a positive (known cytotoxic agent) control is crucial. The vehicle control defines 100% viability, while the positive control validates that the assay system is responsive to cytotoxic effects. A reproducible dose-response curve for the positive control ensures the reliability of the results obtained for the test compounds.
Table 3: Hypothetical IC₅₀ Values from MTT Assay (µM)
Compound
MCF-7 (Breast Cancer)
HeLa (Cervical Cancer)
Compound A
>100
>100
Compound B
85.3
92.1
Compound C
15.6
22.4
Doxorubicin
0.8
1.2
This hypothetical data suggests that Compound C exhibits moderate cytotoxic activity, while Compounds A and B are largely non-cytotoxic in these cell lines, hinting at different biological targets.
Central Nervous System (CNS) Receptor Binding Profile
Given the structural similarities of some propiophenones to known psychostimulants, assessing their interaction with key CNS targets is a logical step. Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a specific receptor or transporter.[21][22] We will focus on the dopamine transporter (DAT) and norepinephrine transporter (NET), which are primary targets for many CNS stimulants.[7]
Below is a Graphviz diagram illustrating the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Table 4: Hypothetical Binding Affinities (Ki, nM) for Monoamine Transporters
Compound
Dopamine Transporter (DAT)
Norepinephrine Transporter (NET)
Compound A
>10,000
>10,000
Compound B
85
45
Compound C
8,500
>10,000
Cocaine (Reference)
250
400
This hypothetical data shows that Compound B has a high affinity for both DAT and NET, consistent with its classification as a CNS stimulant. In contrast, Compounds A and C show weak to no affinity for these transporters, suggesting their primary mechanism of action lies elsewhere.
Structure-Activity Relationship (SAR) and Discussion
Compound A (1-(3-Ethoxy-5-methylphenyl)propan-1-one): The ethoxy and methyl substitutions on the phenyl ring at the meta positions do not appear to confer significant cytotoxicity or affinity for DAT/NET in our hypothetical model. Its biological activity may lie in other areas not tested, such as antifungal or anti-inflammatory pathways.[][23]
Compound B (4-MePPP): The combination of a methyl group at the 4-position (para) of the phenyl ring and the α-pyrrolidino group is crucial for its high affinity for monoamine transporters.[7] This aligns with established SAR for cathinone derivatives, where the α-substituent and the nitrogen-containing ring are key pharmacophores for stimulant activity.
Compound C (3'-Hydroxy-4'-(p-tolyl)-propiophenone): The presence of a hydroxyl group and a second aromatic ring (p-tolyl) appears to be a favorable substitution pattern for cytotoxic activity. This suggests a different mechanism of action, potentially involving interactions with enzymes or receptors inside the cancer cells, rather than membrane transporters.[1]
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to the characterization and comparative analysis of novel propiophenone derivatives. By integrating chromatographic, spectroscopic, and biological assays, researchers can build a comprehensive profile of a new chemical entity like 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Our hypothetical results demonstrate how distinct structural modifications on the propiophenone scaffold can lead to vastly different biological activities. While Compound A did not show promise in the selected assays, this structured approach effectively rules out certain mechanisms and guides future investigation. Further studies on Compound A could explore its potential as an antidiabetic or anti-inflammatory agent, given the known activities of other propiophenone derivatives.[2][23] For compounds showing promising activity, like Compound C for cytotoxicity, the next steps would involve mechanism-of-action studies and evaluation in more complex biological models.
By following a logical and rigorous experimental workflow, drug discovery professionals can efficiently navigate the complexities of SAR and unlock the full therapeutic potential of versatile scaffolds like propiophenone.
References
Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (2025, August 15).
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
In Vitro Cytotoxicity Assay. Alfa Cytology.
Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-55.
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
Benezra, S. A. Separation of Mixtures of Aromatic Ketones in the Sub-nanogram Range by Plasma Chromatography. Journal of Chromatographic Science.
Spectroscopy of Aldehydes and Ketones. (2023). NC State University Libraries.
Separation of Mixtures of Aromatic Ketones in the Sub-nanogram Range by Plasma Chromatography. (n.d.). Oxford Academic.
IR: ketones. (n.d.). University of Calgary.
The Big Review VI: Carbonyl Compounds. (2025, May 5). Spectroscopy Online.
Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed.
Spectroscopic Properties of Aldehydes and Ketones. (2021, December 27). Chemistry LibreTexts.
Chiba, P., et al. (1995). Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. Journal of Medicinal Chemistry, 38(14), 2789-93.
Optimization of the synthesis of propiophenone 4. (n.d.). ResearchGate.
Propiophenone derivatives and preparation thereof. (1980). Google Patents.
High Throughput Assay for CNS Drug Binding in Brain Tissue. (n.d.). Sygnature Discovery.
Propiophenone Impurities. (n.d.). BOC Sciences.
Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. (2025, August 6). ResearchGate.
Kolanos, R., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 6(10), 1726-1731. Available from: [Link]
Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide. (2025). Benchchem.
Evaluation of the lipophilicity of morpholino propiophenones by reversed-phase thin-layer chromatography and computational methods. (2025). VinaR.
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2025, August 6). ResearchGate.
Assay of CB1 Receptor Binding. (n.d.). ResearchGate.
Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). (2025, August 9). ResearchGate.
PROPIOPHENONE. (n.d.). LookChem.
Receptor-based assays in screening for biologically active substances. (n.d.). PubMed.
A Comparative Guide to the 13C NMR Chemical Shifts of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic ketone 1-(3-Ethoxy-5-methylphenyl)propan-1-one. Designed for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic ketone 1-(3-Ethoxy-5-methylphenyl)propan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis supported by predicted data and experimental values from structurally analogous compounds. We will explore the causal relationships behind the observed chemical shifts, detail a robust experimental protocol for data acquisition, and provide visual aids to facilitate a comprehensive understanding of the molecular structure and spectral analysis workflow.
Introduction to 13C NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] Specifically, 13C NMR provides direct information about the carbon skeleton of a molecule, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[3] This sensitivity allows for the differentiation of carbon atoms within a molecule, providing crucial insights into its connectivity and functional groups. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[3]
Predicted 13C NMR Chemical Shifts for 1-(3-Ethoxy-5-methylphenyl)propan-1-one
In the absence of experimentally acquired data for 1-(3-Ethoxy-5-methylphenyl)propan-1-one, a predicted 13C NMR spectrum was generated using online prediction tools such as NMRDB.org.[4][5] These tools utilize algorithms that compare the structure to a large database of known compounds to estimate the chemical shifts. The predicted chemical shifts for the target molecule are presented in Table 1, with the corresponding carbon atom numbering illustrated in the molecular structure diagram below.
Molecular Structure of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Caption: A generalized workflow for acquiring and interpreting a 13C NMR spectrum.
Conclusion
This guide has provided a comprehensive overview of the predicted 13C NMR chemical shifts for 1-(3-Ethoxy-5-methylphenyl)propan-1-one. Through a comparative analysis with structurally similar compounds, we have rationalized the expected electronic effects of the substituents on the chemical shifts of both the aromatic and aliphatic carbons. The detailed experimental protocol and workflow diagram serve as a practical resource for researchers aiming to acquire and interpret 13C NMR data for this and related aromatic ketones. For definitive structural confirmation, experimental verification of these predicted values is recommended.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists (2nd ed.). Oxford University Press.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
Nazarski, M. M. (2025). Critical Review of the Use of Deuterated Organic Solvents without TMS to Report 1H and 13C NMR Data. Magnetochemistry, 11(1), 1. [Link]
Wishart, D. S., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
Royal Society of Chemistry. (2025). New Developments in NMR. [Link]
Elsevier. (n.d.). NMR spectroscopy print books and ebooks. [Link]
International Journal of Creative Research Thoughts. (2021). STUDY OF NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY WITH APPLICATIONS: A COMPREHENSIVE REVIEW. [Link]
Guerry, P., & Mark, A. E. (2012). An Introduction to Biological NMR Spectroscopy. eLS. [Link]
Taylor & Francis Online. (2006). Nuclear Magnetic Resonance (NMR) Spectroscopy: A Review and a Look at Its Use as a Probative Tool in Deamination Chemistry. [Link]
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
University of Oxford. (n.d.). NMR Textbooks. [Link]
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A Comparative Guide to the Analytical Characterization of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Abstract: The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. The analytical data package for any new molecule must be rigorous, repro...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The robust and unambiguous characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. The analytical data package for any new molecule must be rigorous, reproducible, and capable of withstanding regulatory scrutiny. This guide provides an in-depth comparison of primary analytical techniques for the characterization of a novel aromatic ketone, 1-(3-Ethoxy-5-methylphenyl)propan-1-one. While focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as a principal method for separation and identification, we will objectively compare its utility and data output against orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is designed to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical protocols necessary to build a comprehensive analytical strategy.
Part 1: The Central Role of GC-MS in Aromatic Ketone Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the exceptional separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry.[1][2] For compounds like 1-(3-Ethoxy-5-methylphenyl)propan-1-one, which are volatile and thermally stable, GC-MS is often a "gold standard" for confirming identity and assessing purity.[3]
The causality behind this choice is twofold:
Gas Chromatography (GC): The separation is based on the analyte's boiling point and its interactions with the stationary phase of the GC column.[4] This physical separation is crucial for resolving the target compound from starting materials, by-products, or residual solvents from a synthesis reaction.
Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized (typically by electron ionization, EI) and fragmented.[2][5] The resulting mass spectrum is a unique fingerprint based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, providing powerful evidence for structural elucidation.[5]
Proposed GC-MS Experimental Protocol
This protocol is designed as a self-validating system, where instrument performance is confirmed before sample analysis.
1. Sample Preparation:
Accurately weigh ~10 mg of 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Dissolve in 10.0 mL of HPLC-grade Dichloromethane (DCM) to create a 1 mg/mL stock solution.
Prepare a working solution by diluting 100 µL of the stock solution into 900 µL of DCM for a final concentration of 100 µg/mL.
2. Instrumentation & Conditions:
GC System: Agilent 8890 GC (or equivalent).
MS System: Agilent 5977B MSD (or equivalent).
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. The 5% phenyl polysiloxane phase provides excellent selectivity for aromatic compounds.[1]
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Injection Volume: 1 µL, Split mode (20:1 ratio). A split injection prevents column overloading and ensures sharp peaks.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Hold: 5 minutes at 280°C. This program ensures separation of lower-boiling impurities while eluting the target compound in a reasonable time.
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that are comparable to library spectra.[5][6]
Mass Scan Range: 35 - 450 m/z. This range covers the expected molecular ion and key fragments.
Data Interpretation: Predicting the Mass Spectrum
The mass spectrum is the key output for identification. For 1-(3-Ethoxy-5-methylphenyl)propan-1-one (Molecular Weight: 192.25 g/mol ), we can predict a fragmentation pattern based on established principles of organic mass spectrometry.
Molecular Ion (M⁺): A peak at m/z = 192 is expected, representing the intact molecule with one electron removed.
Alpha-Cleavage: The most favorable cleavage occurs at the bond adjacent to the carbonyl group. This results in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion.
Fragment: [M - 29]⁺ at m/z = 163 . This is predicted to be the base peak (the most abundant ion).
Benzylic Cleavage: Cleavage can also produce the 3-ethoxy-5-methylphenyl cation.
Fragment: [C₉H₁₁O]⁺ at m/z = 135 .
McLafferty Rearrangement: While possible, this is less likely to be a dominant pathway compared to alpha-cleavage for this structure.
Table 1: Predicted Key Mass Fragments for 1-(3-Ethoxy-5-methylphenyl)propan-1-one
m/z
Proposed Ion Structure
Fragmentation Pathway
192
[C₁₂H₁₆O₂]⁺
Molecular Ion (M⁺)
163
[C₁₀H₁₁O₂]⁺
Alpha-cleavage: Loss of •C₂H₅
135
[C₉H₁₁O]⁺
Cleavage of C-C bond next to the ring
107
[C₇H₇O]⁺
Loss of CO from the m/z 135 fragment
| 91 | [C₇H₇]⁺ | Tropylium ion, common in aromatic compounds |
Caption: Predicted major fragmentation pathway for 1-(3-Ethoxy-5-methylphenyl)propan-1-one in EI-MS.
GC-MS Method Validation (ICH Q2(R2) Framework)
To ensure the trustworthiness of the analytical data, the method must be validated.[7][8] This process demonstrates that the procedure is suitable for its intended purpose.[8][9] Key parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (DCM) and a placebo (synthesis reaction mixture without the final product) to show no interfering peaks at the retention time of the analyte.
Linearity: A series of standards (e.g., 1, 10, 50, 100, 150 µg/mL) are injected to demonstrate a linear relationship between concentration and peak area. The correlation coefficient (r²) should be ≥ 0.999.[10]
Accuracy: Assessed by a recovery study. A known amount of the analyte is spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should typically be within 98-102%.[10]
Precision:
Repeatability (Intra-assay precision): Multiple injections of the same sample. The relative standard deviation (RSD) should be < 2%.[10]
Intermediate Precision: The assay is performed by a different analyst on a different day or instrument. The RSD should be < 3%.[10]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Part 2: A Comparative Analysis of Orthogonal Analytical Techniques
No single technique can provide a complete picture of a new molecule. Orthogonal methods, which measure different chemical properties, are required for unambiguous characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their polarity and interactions with the stationary and mobile phases.[3]
Comparison to GC-MS: HPLC is the method of choice for non-volatile or thermally unstable compounds, making it more broadly applicable than GC.[3][11] However, for simple, volatile mixtures, GC can offer higher separation efficiency and faster analysis times.[3] Coupling HPLC with a mass spectrometer (LC-MS) provides identification capabilities similar to GC-MS and is a cornerstone of bioanalysis.[4]
Proposed HPLC Protocol:
System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Water (A) and Acetonitrile (B). (e.g., Start at 60% B, ramp to 95% B over 10 minutes).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: 254 nm and 280 nm.
Expected Data: A chromatogram showing a primary peak for the product. The DAD provides UV-Vis spectral data, which helps in assessing peak purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[2]
Comparison to GC-MS: NMR is unparalleled for de novo structure elucidation. It reveals the exact connectivity of atoms in a molecule, information that MS can only suggest through fragmentation patterns. While GC-MS excels at separating and identifying components in a mixture, NMR confirms the precise chemical structure of the isolated compound.
Expected ¹H and ¹³C NMR Data: Based on the structure of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, we can predict the chemical shifts.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type
Predicted ¹H Shift (ppm), Multiplicity
Predicted ¹³C Shift (ppm)
Carbonyl (C=O)
-
~199
Aromatic CH
~7.0-7.5, multiplet
~110-140
Aromatic C-O
-
~159
Aromatic C-C=O
-
~138
-O-CH₂ -CH₃
~4.1, quartet
~64
-C(=O)-CH₂ -CH₃
~3.0, quartet
~32
-O-CH₂-CH₃
~1.4, triplet
~15
-C(=O)-CH₂-CH₃
~1.2, triplet
~8
| Ar-CH₃ | ~2.4, singlet | ~21 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR identifies the functional groups within a molecule by measuring its absorption of infrared light.[2]
Comparison to GC-MS: FT-IR is a rapid, non-destructive technique ideal for a quick confirmation that the desired functional groups are present (e.g., was the starting material successfully converted?). It provides complementary information to MS but does not separate components and offers limited structural detail compared to NMR.
Expected Data: A spectrum showing characteristic absorption bands.
Table 3: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration
Functional Group
~2970-2850
C-H stretch
Aliphatic (CH₃, CH₂)
~1685
C=O stretch
Aromatic Ketone
~1600, ~1475
C=C stretch
Aromatic Ring
| ~1250 | C-O stretch | Aryl Ether |
Part 3: An Integrated Analytical Strategy
A robust characterization workflow leverages the strengths of each technique in a logical sequence. The goal is to build an irrefutable body of evidence for the compound's structure and purity.
Caption: Integrated workflow for the characterization of a novel chemical entity.
Conclusion
The characterization of a novel molecule like 1-(3-Ethoxy-5-methylphenyl)propan-1-one requires a multi-faceted analytical approach. While GC-MS serves as an indispensable tool for confirming molecular weight, assessing purity, and identifying volatile impurities due to its combination of separation and mass analysis, it cannot stand alone. HPLC offers a superior method for purity determination of less volatile or thermally labile compounds. FT-IR provides rapid confirmation of key functional groups, serving as an excellent initial check post-synthesis. Finally, NMR spectroscopy remains the ultimate authority for unambiguous structural elucidation, providing the atomic-level connectivity map. By integrating these orthogonal techniques and adhering to rigorous validation principles as outlined by bodies like the ICH, researchers can build a complete, trustworthy, and scientifically sound data package for any new chemical entity.
Royal Society Publishing. (2019, February 6). Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke.
Impactfactor.
IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
University of Illinois. Colorimetric Recognition of Aldehydes and Ketones.
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
PSS-Help. (2025, August 12). Difference between FTIR Analysis and GC-MS Analysis.
ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
MDPI. (2025, January 19). Analytical Methods for Atmospheric Carbonyl Compounds: A Review.
ACS Publications. (2013, December 20).
NIST. 1-Propanamine, 3-ethoxy-.
NIST. 1-Propanol, 3-ethoxy-.
The Royal Society of Chemistry.
PMC. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.
PMC.
SpectraBase. 1-Propanone, 1-(3-methoxyphenyl)-.
PMC. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.
Journal of Harmonized Research in Applied Sciences. (2018, September 1). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
Purdue University Graduate School. CATALYSIS ENABLED SYNTHESIS OF TRICYCLIC-PGDM METHYL ESTER AND DESIGN OF POTENT PRMT5:MEP50 INHIBITORS.
Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
U.S. EPA. (2025, October 15). 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one.
Elemental analysis and purity verification of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Executive Summary 1-(3-Ethoxy-5-methylphenyl)propan-1-one (C₁₂H₁₆O₂) is a critical substituted propiophenone intermediate. It frequently serves as a scaffold in the synthesis of resorcinol derivatives, bioactive lipids,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Ethoxy-5-methylphenyl)propan-1-one (C₁₂H₁₆O₂) is a critical substituted propiophenone intermediate. It frequently serves as a scaffold in the synthesis of resorcinol derivatives, bioactive lipids, and cannabinoid precursors. Its structural integrity—specifically the 3,5-substitution pattern—is paramount, as Friedel-Crafts acylation routes often yield thermodynamically competitive 2,4- or 2,6-regioisomers.
This guide provides a comparative analysis of verification methodologies, contrasting traditional Elemental Analysis (EA) with modern High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) . It aims to equip researchers with a self-validating protocol for certifying the quality of this specific chemical entity.
Part 1: Comparative Analysis of Verification Methods
In the development of pharmaceutical intermediates, no single analytical method provides a complete picture. The table below objectively compares the three primary methodologies required to certify 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Table 1: Performance Matrix of Analytical Techniques
Feature
Elemental Analysis (CHN)
HPLC-UV/MS
Quantitative NMR (qNMR)
Primary Utility
Bulk purity & solvent content verification.
Detection of trace organic impurities & regioisomers.[1]
Absolute purity & structural confirmation.
Specificity
Low .[2] Cannot distinguish isomers (e.g., 2,4- vs 3,5-substitution).
High . Separates isomers based on polarity/hydrophobicity.
Very High . Distinguishes isomers via coupling constants (-values).
Do not rely on Elemental Analysis alone. While EA confirms the empirical formula (C₁₂H₁₆O₂), it will return a "Pass" for the unwanted regioisomer 1-(2-ethoxy-4-methylphenyl)propan-1-one. Always couple EA with HPLC or NMR to validate the substitution pattern.
Part 2: Elemental Analysis (CHN) Protocol
Elemental analysis remains the gold standard for establishing the "bulk quality" of the material, ensuring that the sample is free from significant solvent occlusion (e.g., dichloromethane, ethanol) or inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts).
High %C: Indicates residual solvent contamination (e.g., Toluene or Hexane).
Low %C: Indicates moisture (H₂O) or inorganic salt contamination (Al salts).
Part 3: Chromatographic Purity (HPLC) Protocol
HPLC is essential for identifying "Process Related Impurities," specifically the regioisomers that EA misses.
Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (aromatic
) and 280 nm.
Temperature: 30°C.
Gradient Profile
Time (min)
% Mobile Phase B
Description
0.0
40%
Equilibration
15.0
90%
Linear Ramp (Elute product)
20.0
90%
Wash (Elute dimers/oligomers)
20.1
40%
Re-equilibration
Data Interpretation[3][6][7][8][9][10]
Main Peak: 1-(3-Ethoxy-5-methylphenyl)propan-1-one typically elutes at ~10-12 minutes (depending on dead volume).
Regioisomer Impurity: The ortho-substituted isomer (sterically hindered) will often elute slightly earlier than the meta-substituted target due to differences in interaction with the C18 stationary phase.
Starting Material: 3-Ethoxy-5-methylbenzene (less polar) will elute later (high retention).
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the decision-making process and the impurity pathways inherent to this compound's synthesis.
Diagram 1: Analytical Verification Workflow
This decision tree guides the researcher from crude product to verified standard.
Caption: Step-by-step logic for validating 1-(3-Ethoxy-5-methylphenyl)propan-1-one, prioritizing structural confirmation before bulk purity.
Diagram 2: Impurity Origin & Detection
Understanding where impurities come from allows for targeted analysis.
Caption: Mechanistic origin of common impurities. The 2,4-isomer is the most persistent contaminant in this synthesis.
References
National Institute of Standards and Technology (NIST). (2023). 1-Propanol, 3-ethoxy- (Related Structure Data).[2][7][8] NIST Chemistry WebBook.[7][8] [Link]
PubChem. (2024). Compound Summary: 1-(2-Methoxy-5-methylphenyl)propan-1-one (Regioisomer Analog). National Library of Medicine. [Link]
Royal Society of Chemistry. (2021). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones (Supporting Info on Propiophenone NMR). RSC Advances. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Ethoxy-5-methylphenyl)propan-1-one
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, grounded in established safety principles and regulatory standards. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment
A key piece of data comes from the SDS for a closely related molecule, which is classified under GHS with the hazard statement H411: Toxic to aquatic life with long-lasting effects . This classification is paramount for disposal considerations, as it expressly prohibits disposal via the sanitary sewer system to prevent environmental contamination[1][2].
Inferred Hazard Profile:
Hazard Type
Classification & Precaution
Causality
Environmental
H411: Toxic to aquatic life with long lasting effects.
Aromatic ketones can persist in the environment and exhibit toxicity to aquatic organisms, disrupting ecosystems.
Health (General)
Potential for skin and eye irritation.
As with many organic solvents and ketones, direct contact can cause irritation. Standard laboratory PPE is required.[3][4]
Physical
Assumed to be a combustible liquid.
Ketones are typically combustible. Keep away from heat, sparks, and open flames.[5][6]
Given the environmental hazard, the primary directive is to manage all waste containing 1-(3-Ethoxy-5-methylphenyl)propan-1-one as regulated hazardous waste.
Guiding Principles of Chemical Waste Management
Compliance with hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), is mandatory[1][7]. The following principles form the basis for the subsequent disposal protocol.
Segregation: Never mix incompatible waste streams.[1][2] Mixing can cause dangerous chemical reactions, fires, or explosions. 1-(3-Ethoxy-5-methylphenyl)propan-1-one, as an organic ketone, should typically be segregated into a non-halogenated organic solvent waste stream.[8]
Containment: Waste must be accumulated in containers that are in good condition and compatible with the chemical.[1][9] For organic solvents, this often means high-density polyethylene (HDPE) or glass containers.[10]
Labeling: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added.[2][9] This is crucial for the safety of all personnel and for proper disposal by waste management technicians.
Accumulation: Waste must be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[7][9] Containers must be kept closed except when adding waste.[9]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 1-(3-Ethoxy-5-methylphenyl)propan-1-one and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, don appropriate PPE, including:
The full, unabbreviated chemical name: "1-(3-Ethoxy-5-methylphenyl)propan-1-one "[9]
A list of all other chemical constituents and their approximate percentages.
The relevant hazard characteristics (e.g., Ignitable, Toxic).
Step 4: Proper Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in your designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][10]
Ensure the SAA is in a well-ventilated area, such as a chemical fume hood or a ventilated cabinet.
Segregate the waste container from incompatible materials, particularly strong oxidizing agents and bases.[5] Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of potential leaks.[1]
Step 5: Disposal of Contaminated Materials
Solid Waste: Disposable materials like gloves, weigh boats, or absorbent pads that are contaminated with 1-(3-Ethoxy-5-methylphenyl)propan-1-one must be collected as solid hazardous waste. Place them in a sealed, clearly labeled bag or container.
Empty Containers: The original reagent bottle, once emptied, must also be managed as hazardous waste unless properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).[11] This rinsate is hazardous and must be collected in your liquid hazardous waste container.[11] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to your institution's policy.[11]
Step 6: Arranging for Final Disposal
Once your waste container is 90% full or reaches the accumulation time limit set by your institution (e.g., 6 or 12 months), contact your EH&S department to schedule a waste pickup.[7][9]
Do not attempt to dispose of the chemical yourself. Final disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[7][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Caption: Disposal decision workflow for 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Emergency Procedures: Spills
In the event of a small, manageable spill within a laboratory fume hood:
Alert Personnel: Immediately notify others in the area.
Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.
Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[12]
Collection: Carefully scoop the absorbent material into a designated container for hazardous waste disposal.
Decontamination: Clean the spill area with soap and water.
Report: Report the incident to your laboratory supervisor and EH&S department.
For large spills, or any spill outside of a containment area, evacuate the immediate area and contact your institution's emergency response team.[12]
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
Safety Data Sheet for 1-(3-Ethoxy-4-methoxyphenyl)propan-1-one. Sigma-Aldrich.
Safety Data Sheet. Regulations.gov.
Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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Safety Data Sheet. Sigma-Aldrich.
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A Proactive Safety Framework for Handling 1-(3-Ethoxy-5-methylphenyl)propan-1-one: A Guide to Personal Protective Equipment and Disposal
Hazard Assessment: An Expert Analysis The chemical structure of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, featuring a substituted aromatic ring and a ketone functional group, suggests a profile of potential hazards that m...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment: An Expert Analysis
The chemical structure of 1-(3-Ethoxy-5-methylphenyl)propan-1-one, featuring a substituted aromatic ring and a ketone functional group, suggests a profile of potential hazards that must be diligently managed. Based on data from analogous compounds, researchers should anticipate the following risks:
Skin Irritation: Aromatic ketones are known to cause skin irritation upon contact.
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1]
Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1][2]
Harmful if Swallowed: Ingestion of the compound could be harmful to one's health.[3]
Given these potential hazards, a robust PPE protocol is not merely a recommendation but a critical component of the experimental design.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be guided by a risk-based assessment. The following table summarizes the recommended PPE for handling 1-(3-Ethoxy-5-methylphenyl)propan-1-one.
Protection Type
Recommended PPE
Rationale
Eye and Face
Chemical splash goggles and a face shield
Provides comprehensive protection against splashes to the eyes and face.[4][5]
Skin and Body
Fully-buttoned laboratory coat and appropriate gloves
Protects skin from accidental contact.
Hand
Nitrile or Butyl rubber gloves
Provides chemical resistance against ketones and other organic solvents.[5][6]
Respiratory
Certified chemical fume hood
Ensures adequate ventilation and minimizes inhalation exposure.[7]
Step-by-Step PPE Protocol
Donning PPE:
Hand Hygiene: Wash and dry hands thoroughly before beginning.
Lab Coat: Put on a clean, fully-buttoned laboratory coat.
Eye and Face Protection: Don chemical splash goggles, ensuring a snug fit. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5][7]
Gloves: Select the appropriate gloves (nitrile or butyl rubber are recommended for ketones).[5][6] Inspect gloves for any signs of damage or degradation before use. Pull the gloves on, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.
Doffing PPE:
Gloves: Remove gloves using the proper technique to avoid skin contact with the outer surface.[8]
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.
Lab Coat: Unbutton and remove the lab coat, folding the contaminated side inward.
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A flowchart for determining the necessary PPE.
Operational and Disposal Plans: Ensuring a Safe Workflow
A proactive safety culture extends beyond PPE to encompass the entire experimental workflow, from handling to disposal.
Safe Handling Protocol
Designated Area: All work with 1-(3-Ethoxy-5-methylphenyl)propan-1-one should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
Ventilation: Ensure that the fume hood is functioning correctly before commencing any work.[9]
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[9]
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[10]
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Spill Management
In the event of a spill, immediate and correct action is crucial:
Evacuate: Alert others in the vicinity and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Containment: For a small spill, contain the material with an inert absorbent material such as sand, earth, or vermiculite.[11][12] Do not use combustible materials like paper towels to clean up the initial spill.
Personal Protection: Do not attempt to clean up a significant spill without the appropriate respiratory protection and chemical-resistant clothing.
Disposal: Collect the absorbed material into a suitable container for hazardous waste disposal.[11][12]
Disposal Plan
The disposal of 1-(3-Ethoxy-5-methylphenyl)propan-1-one and any contaminated materials must comply with all local, state, and federal regulations.
Chemical Waste: Unused or waste 1-(3-Ethoxy-5-methylphenyl)propan-1-one should be collected in a designated, properly labeled hazardous waste container.
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be considered hazardous waste and disposed of accordingly. Do not mix this waste with other waste streams.
Empty Containers: "Empty" containers may still retain chemical residue and should be treated as hazardous waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with 1-(3-Ethoxy-5-methylphenyl)propan-1-one, secure in the knowledge that they are protected by a comprehensive and expertly informed safety framework.
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